molecular formula C5H6F3NO3 B1527447 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid CAS No. 1248985-24-1

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid

Cat. No.: B1527447
CAS No.: 1248985-24-1
M. Wt: 185.1 g/mol
InChI Key: ZXEJBJWBNWGDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid, with the CAS Registry Number 1248985-24-1 , is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C5H6F3NO3 and a molecular weight of 185.10 g/mol , features a distinctive structure containing both carbamoyl and carboxylic acid functional groups, making it a valuable building block in organic synthesis. The presence of the 2,2,2-trifluoroethyl group is a key structural motif that can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability and lipophilicity in medicinal chemistry applications. Researchers utilize this compound as a key intermediate in the development of more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals where the trifluoromethyl group is desirable. The compound is characterized by identifiers such as the SMILES string C(C(=O)NCC(F)(F)F)C(=O)O and the InChIKey ZXEJBJWBNWGDRT-UHFFFAOYSA-N . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please request a Certificate of Analysis (COA) and Safety Data Sheet (SDS) for detailed quality and handling information .

Properties

IUPAC Name

3-oxo-3-(2,2,2-trifluoroethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c6-5(7,8)2-9-3(10)1-4(11)12/h1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJBJWBNWGDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Coupling Reagents

One prominent method involves the reaction of a carboxylic acid derivative with 2,2,2-trifluoroethylamine using coupling reagents in the presence of a base. This method is described in patent literature for related trifluoroethyl amides and can be adapted for 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid.

  • Step A: Contact a carboxylic acid derivative (e.g., acetic acid or an ester) with 2,2,2-trifluoroethylamine and a coupling reagent (such as carbodiimides or other activating agents) in the presence of a base to form an amide intermediate.
  • Step B: Optional hydrogenolysis or further purification steps to yield the target amide compound.
  • Step C: Conversion to salt forms if required by reaction with suitable acids (e.g., hydrochloric, trifluoroacetic acid) for enhanced stability or solubility.

This approach is supported by EP2621894B1, which describes the preparation of trifluoroethyl amides via coupling reagents and amines, highlighting the utility of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as an intermediate.

Esterification and Subsequent Amidation

Another route involves first preparing 2,2,2-trifluoroethyl acetate as a precursor, followed by conversion to the amide.

  • Preparation of 2,2,2-Trifluoroethyl Acetate:

    • React potassium acetate with 1,1,1-trifluoro-2-chloroethane (HCFC133a) under phase-transfer catalysis in a polar aprotic solvent (e.g., N-methylpyrrolidone).
    • Conditions: Temperature 180–210 °C, reaction time 2–8 hours, pressure 0.2–4.0 MPa.
    • Phase-transfer catalysts such as tetrabutylammonium bromide or polyethylene glycol 6000 accelerate the nucleophilic substitution reaction.
    • Product purification via flash distillation and rectification yields 2,2,2-trifluoroethyl acetate with purity >98% and yield up to 96.8%.
  • Conversion to Amide:

    • The ester can be reacted with ammonia or amines to form the corresponding amide, this compound, under controlled conditions.

Reaction Conditions and Catalysts

Parameter Optimal Range / Preferred Conditions Notes
Temperature 180–210 °C (esterification); varies for amidation Higher temperature speeds reaction but may increase side reactions
Reaction Time 2–8 hours (esterification) Dependent on temperature and catalyst efficiency
Pressure 0.2–4.0 MPa (esterification) Not strictly limited, controlled for optimal yield
Solvent Polar aprotic solvents (e.g., N-methylpyrrolidone) Solvent can be recycled, reducing cost and environmental impact
Phase-Transfer Catalyst Tetrabutylammonium bromide, polyethylene glycol 6000 Enhances nucleophilic substitution rate in ester formation
Coupling Reagents Carbodiimides or other activating agents Used in amidation step for efficient amide bond formation

Detailed Research Findings

Esterification Step

  • The nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane by acetate ion is the key reaction.
  • Phase-transfer catalysts facilitate the transfer of acetate ions into the organic phase, increasing reaction rate and yield.
  • Flash distillation with rectification efficiently purifies the ester, achieving over 98% purity.
  • The process reduces equipment corrosion and odor issues compared to prior art.
  • The reaction exhibits a potassium acetate conversion rate of 97.2% and ester yield of 96.8% under optimized conditions.

Amidation Step

  • The amide formation from esters or acid derivatives with 2,2,2-trifluoroethylamine or ammonia is typically performed under mild conditions using coupling reagents.
  • Hydrogenolysis catalysts may be employed for intermediate transformations.
  • Salt formation with acids improves compound stability and handling.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Purity Advantages
Esterification (Nucleophilic substitution) Potassium acetate + 1,1,1-trifluoro-2-chloroethane Phase-transfer catalyst (e.g., tetrabutylammonium bromide), polar aprotic solvent 180–210 °C, 2–8 h, 0.2–4.0 MPa Yield up to 96.8%, purity >98% High yield, recyclable solvent, low corrosion
Amidation via Coupling Reagents 2,2,2-Trifluoroethyl amine + acetic acid derivative Carbodiimides or other coupling agents, base Mild temperature, controlled time High conversion, selective amide formation Efficient amide bond formation, adaptable

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: : The compound may be utilized in the study of biological systems, particularly in understanding enzyme interactions.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of 2-[(2,2,2-trifluoroethyl)carbamoyl]acetic acid with related trifluoroethyl-containing acetic acid derivatives:

Compound Name Molecular Formula Key Structural Features Synthetic Route Physical Properties Applications/Notes
This compound (Target) C₅H₆F₃NO₃ Carbamoyl group (-NHC(O)-), trifluoroethyl (-CF₃CH₂), acetic acid Not reported; likely involves carbamoylation of trifluoroethylamine Predicted CCS: 132.0–143.7 Ų; m/z: 184.02270–223.99314 Novel compound; potential use in pharmaceuticals or agrochemicals due to carbamoyl group
[4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₆F₃N₃O₄ Pyrazole ring, nitro group (-NO₂), trifluoroethyl, acetic acid Multi-step synthesis involving nitration and alkylation Monoisotopic mass: 253.03104; ChemSpider ID: 28602927 Likely explored as a bioactive scaffold in medicinal chemistry
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₇F₃N₂O₂ Pyrazole ring, trifluoroethyl, acetic acid Alkylation of pyrazole precursors with trifluoroethylating agents Purity: 95%; CAS: 1260659-18-4 Intermediate for heterocyclic drug candidates
2-[2-(Trifluoromethyl)phenoxy]acetic acid C₉H₇F₃O₃ Phenoxy group (aryl-O-), trifluoromethyl (-CF₃), acetic acid Etherification of 2-(trifluoromethyl)phenol with bromoacetic acid Molecular weight: 220.15; PubChem CID: 16769485 Herbicide or plant growth regulator due to phenoxyacetic acid backbone
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid C₉H₅F₅O₂ Difluoro (-CF₂), trifluoromethyl (-CF₃), acetic acid Fluorination of arylacetic acid derivatives Molecular weight: 240.13; CAS: 1343107-31-2 High fluorination enhances metabolic stability; potential kinase inhibitor
O,O-Bis(2,2,2-trifluoroethyl) phosphonoacetate methyl ester C₇H₉F₆O₅P Phosphonate ester, bis(trifluoroethoxy) groups, methyl ester Phosphorylation of acetic acid derivatives with trifluoroethyl reagents CAS: 88738-78-7; molecular weight: 327.23 Flame-retardant or solvent additive due to phosphonate ester functionality

Key Observations:

Structural Diversity: The target compound’s carbamoyl group distinguishes it from esters (e.g., phosphonoacetates ), pyrazole derivatives , and phenoxyacetic acids . Trifluoroethyl vs. Trifluoromethyl: Trifluoroethyl (-CF₃CH₂) substituents (target, ) increase lipophilicity compared to trifluoromethyl (-CF₃) groups , altering pharmacokinetic properties like membrane permeability.

Synthetic Accessibility: Trifluoroethylation is commonly achieved using reagents like [PhICH₂CF₃][OTf] (), but carbamoylation requires specialized conditions (e.g., coupling agents for amide bond formation) . Pyrazole- and phenoxy-based analogs are synthesized via established alkylation/etherification routes , whereas the target compound’s synthesis remains unreported.

Physicochemical Properties :

  • The target’s carboxylic acid group confers higher water solubility than ester derivatives (e.g., trifluoroethyl acetate, CAS 406-95-1 ), but lower than phosphonate salts .
  • Fluorine Content : Compounds with multiple fluorine atoms (e.g., C₉H₅F₅O₂ ) exhibit enhanced metabolic stability and electronegativity, influencing reactivity in cross-coupling reactions.

Commercial Availability: The target compound is priced at €427/50 mg (CymitQuimica ), whereas pyrazole derivatives (e.g., ) and phenoxyacetic acids are available at 95% purity, suggesting higher demand for intermediates in drug discovery.

Biological Activity

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid is a compound characterized by the presence of a trifluoroethyl group and an acetic acid moiety. Its molecular formula is CHFNO, with a molecular weight of 185.10 g/mol. The compound features a carbamoyl functional group attached to the acetic acid structure, which influences its chemical properties and potential applications in pharmaceuticals and biochemistry.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological environments. While definitive data on its interactions is lacking, compounds with similar chemical structures have shown potential in modulating biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique features:

Compound NameMolecular FormulaUnique Features
2,2,2-Trifluoroethyl AcetateCHFOEster form; used as a solvent and reagent
3-Chlorophenyl[(2,2,2-trifluoroethyl)carbamoyl]acetic acidCHClFNOContains a chlorophenyl group; potential anti-cancer activity
2,2,2-Trifluoroethyl TrifluoroacetateCHFOHighly fluorinated; used in specialty applications

These compounds illustrate the diversity within trifluoroethyl derivatives and their varying applications. The unique combination of functional groups in this compound sets it apart by offering potential pathways for drug development and material science applications.

Case Studies

While specific case studies focusing solely on this compound are scarce, research on structurally related compounds provides insights into its potential biological activities. For instance:

  • Flavone Acetic Acid Analogues : A study on flavone acetic acid analogues demonstrated immunomodulatory effects that could inform future studies on similar compounds like this compound. These analogues showed significant activity in inducing cytokine gene expression in murine models .
  • Pyrazole Derivatives : Research on pyrazole derivatives has highlighted their antitumor and anti-inflammatory properties. These findings suggest that structurally similar compounds may exhibit comparable biological activities .

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the introduction of the trifluoroethyl group while maintaining the integrity of the acetic acid structure. This method allows for the exploration of its chemical behavior influenced by its functional groups.

Applications in Drug Development

The potential applications of this compound span various fields including pharmaceuticals and biochemistry. Its unique structural characteristics may lead to novel therapeutic agents or materials with specific functionalities.

Q & A

Q. What are the common synthetic routes for preparing 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid, and how can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between trifluoroethylamine derivatives and activated acetic acid precursors (e.g., carboxylic acid chlorides or anhydrides). Catalysts such as HATU or DCC are critical for facilitating amide bond formation. Optimization strategies include:
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency .
  • Temperature control : Maintaining 0–25°C minimizes side reactions (e.g., hydrolysis of intermediates).
  • Reaction time : Extended durations (12–24 hours) ensure complete conversion, monitored via TLC or HPLC .
    Example protocol:
StepParameterCondition
CouplingCatalystHATU (1.2 eq)
SolventDMF (dry)
Temperature0°C → RT (gradual)
WorkupPrecipitation in ice-water

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1H NMR (δ 3.5–4.0 ppm for CH2CF3), 13C NMR (δ 120–125 ppm for CF3), and 19F NMR (δ -70 ppm for CF3) confirm substituent positions .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time compared to standards validates purity (>95%) .
  • Mass spectrometry : ESI-MS (negative mode) to detect [M-H]⁻ ions matching theoretical molecular weight (e.g., 215.15 g/mol) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (use co-solvents like ethanol ≤10% v/v).
  • Stability : Store at -20°C in inert atmosphere; degradation occurs via hydrolysis under acidic/basic conditions (pH <3 or >9) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution or enzymatic interactions?

  • Methodological Answer : The CF3 group enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT, Gaussian09) reveal:
  • Charge distribution : Mulliken charges show δ+ at carbonyl C=O (0.45 e) due to CF3 inductive effects .
  • Enzymatic inhibition : Docking simulations (AutoDock Vina) suggest stronger binding to serine hydrolases (e.g., acetylcholinesterase) compared to non-fluorinated analogs .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies:
  • Standardized protocols : Fix substrate concentration (e.g., 1 mM ATP for kinase assays) and incubation time (30–60 min) .
  • Dose-response validation : Use 8-point dilution series (0.1–100 µM) to calculate IC50 values; compare with positive controls (e.g., staurosporine).
  • Target engagement : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational tools are effective for predicting the metabolic pathways or toxicity profile of this compound?

  • Methodological Answer :
  • Metabolism prediction : Use SwissADME or GLORYx to identify potential Phase I/II metabolites (e.g., hydrolysis of the amide bond).
  • Toxicity screening : ProTox-II predicts hepatotoxicity (alert for mitochondrial membrane disruption) .
    Example workflow:
ToolInputOutput
SwissADMESMILES stringCYP450 3A4 substrate likelihood
ProTox-II3D structure (PDB)LD50 (oral rat) = 300 mg/kg

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid
Reactant of Route 2
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2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid

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